Methyl 4-hydroxy-3-nitrobenzoate

Catalog No.
S703277
CAS No.
99-42-3
M.F
C8H7NO5
M. Wt
197.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxy-3-nitrobenzoate

CAS Number

99-42-3

Product Name

Methyl 4-hydroxy-3-nitrobenzoate

IUPAC Name

methyl 4-hydroxy-3-nitrobenzoate

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,10H,1H3

InChI Key

GNCWCTBHZCBXGL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]

Synthesis and Characterization:

Methyl 4-hydroxy-3-nitrobenzoate (CAS Number: 99-42-3) is an organic compound with the formula C₈H₇NO₅. It has been studied in scientific research for its synthesis and characterization. Researchers have employed various methods for its synthesis, including nitration of methyl 4-hydroxybenzoate and alkylation of 4-hydroxy-3-nitrobenzoic acid with methylating agents like diazomethane or dimethyl sulfate [, ].

Crystallographic studies:

The crystal structure of Methyl 4-hydroxy-3-nitrobenzoate was determined using X-ray diffraction techniques, revealing its crystal packing and intermolecular interactions []. This information is valuable for understanding the solid-state behavior of the compound and its potential applications in materials science.

Precursor for further functionalization:

Methyl 4-hydroxy-3-nitrobenzoate serves as a versatile precursor for the synthesis of various derivatives with diverse functionalities. Researchers have utilized it for the preparation of compounds with potential applications in pharmaceuticals, dyes, and liquid crystals [, ]. The presence of the nitro and hydroxyl groups allows for further chemical modifications, enabling the exploration of novel properties and functionalities.

Methyl 4-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C₈H₇NO₅. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position. This compound is notable for its diverse applications in chemistry, biology, and industry due to its unique functional groups, which impart specific chemical reactivity and biological activity .

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
  • Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
  • Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxy-3-nitrobenzoic acid and methanol in the presence of strong acids or bases.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
  • Substitution: Alkyl halides or acyl chlorides in the presence of a base.
  • Ester Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

  • Reduction: Produces 4-amino-3-hydroxybenzoate.
  • Substitution: Yields various substituted benzoates depending on the reagents used.
  • Ester Hydrolysis: Produces 4-hydroxy-3-nitrobenzoic acid and methanol.

Methyl 4-hydroxy-3-nitrobenzoate exhibits biological activity attributed to its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, potentially influencing cellular processes. The hydroxyl group facilitates hydrogen bonding, enhancing interactions with various biomolecules. These properties make it a subject of interest in pharmacological studies and potential therapeutic applications .

Several methods exist for synthesizing methyl 4-hydroxy-3-nitrobenzoate:

  • Nitration of Methyl 4-Hydroxybenzoate:
    • A mixture of concentrated sulfuric acid and nitric acid is used as nitrating agents.
    • The reaction is performed under controlled temperatures to ensure selective nitration at the 3-position of the benzene ring.
  • Esterification of 4-Hydroxy-3-Nitrobenzoic Acid:
    • This method involves reacting 4-hydroxy-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions to achieve high yields .

Methyl 4-hydroxy-3-nitrobenzoate finds applications across various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis due to its reactive functional groups.
  • Agricultural Chemicals: Used in developing agrochemicals for pest control.
  • Dyes and Pigments: Employed in synthesizing dyes owing to its aromatic structure.

Its versatility stems from its ability to participate in multiple

Interaction studies involving methyl 4-hydroxy-3-nitrobenzoate focus on its biological effects and mechanisms. Research indicates that its nitro group can be reduced within biological systems, leading to the formation of active metabolites that may exhibit antimicrobial or anti-inflammatory properties. Additionally, studies have shown its potential interactions with various enzymes and receptors, further elucidating its pharmacological profile .

Several compounds are structurally similar to methyl 4-hydroxy-3-nitrobenzoate, each possessing distinct characteristics:

Compound NameKey FeaturesUnique Aspects
Methyl 4-HydroxybenzoateLacks the nitro group; less reactivePrimarily used as a preservative
Methyl 3-NitrobenzoateLacks the hydroxyl group; affects hydrogen bondingMore lipophilic; used in dye synthesis
4-Hydroxy-3-Nitrobenzoic AcidLacks the ester group; more polarHigher solubility; used in pharmaceuticals

Methyl 4-hydroxy-3-nitrobenzoate is unique due to the combination of both hydroxyl and nitro groups along with the ester functionality. This allows it to participate in a broader range of

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-42-3

Wikipedia

Methyl 3-nitro-4-hydroxybenzoate

General Manufacturing Information

Benzoic acid, 4-hydroxy-3-nitro-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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